4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrimidine ring

Pyrimidine rings are present in many essential biomolecules like DNA and RNA. This structural similarity could lead to research into its interaction with biological processes ()

Hydroxyl group (OH)

The presence of a hydroxyl group can influence a molecule's solubility and interaction with other molecules. This could be of interest in studies related to absorption, distribution, metabolism, and excretion (ADME) ()

-pyridyl group

The 2-pyridyl group introduces a nitrogen atom into the molecule, potentially affecting its binding properties. This could be relevant in research on enzyme inhibition or receptor targeting ()

tert-Butyl group

The tert-butyl group is a bulky functional group that can enhance a molecule's lipophilicity, potentially affecting its cell permeability. This could be a factor in studies related to drug delivery ()

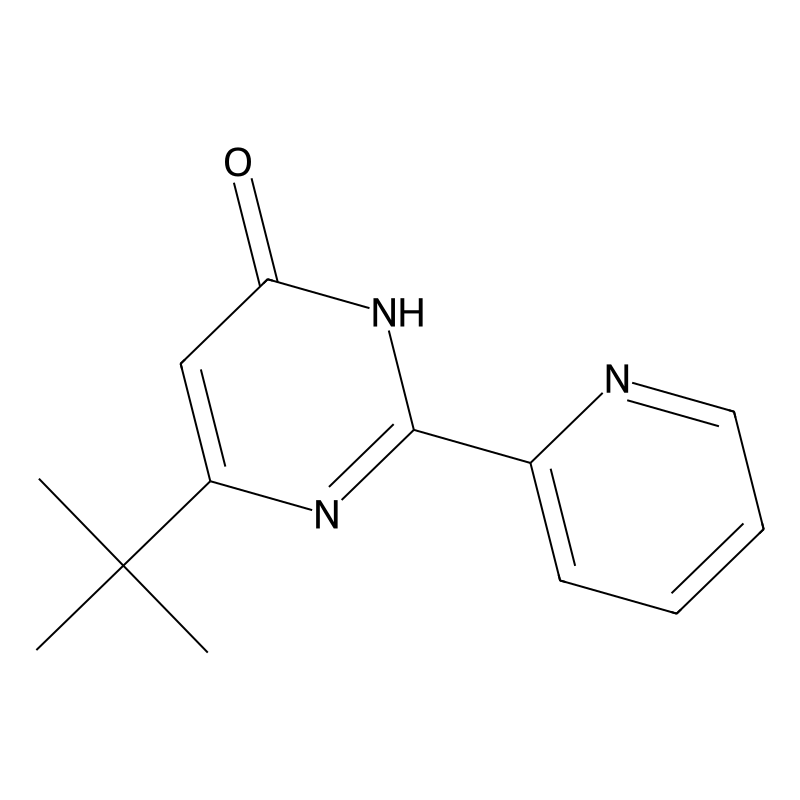

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group and a hydroxyl group, as well as a pyridyl moiety. Its chemical structure can be represented as follows:

- Molecular Formula: C13H14N2O

- Molecular Weight: 218.26 g/mol

This compound exhibits interesting structural characteristics due to the presence of multiple functional groups, which contribute to its potential reactivity and biological activity.

The reactivity of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can be attributed to its functional groups. Key types of reactions include:

- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in various substitution reactions.

- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.

- Reduction Reactions: The presence of the hydroxyl group allows for reduction reactions, which can modify the compound's properties and reactivity.

These reactions are essential for synthesizing derivatives that may enhance biological activity or alter solubility.

4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine has been studied for its biological properties, particularly in medicinal chemistry. Some notable activities include:

- Antioxidant Activity: The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.

- Enzyme Inhibition: It has shown promise in inhibiting certain enzymes, potentially useful in treating diseases like Alzheimer's disease through interactions with cholinesterase enzymes .

Several synthetic routes have been developed for the preparation of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine:

- Condensation Method:python

# Reaction setupreactants = ["2-amino-4-tert-butylphenol", "2-pyridinecarboxaldehyde"]solvent = "methanol"conditions = "reflux" - Cyclization Approach:

- Another method includes cyclization reactions involving pyrimidine derivatives and suitable electrophiles under acidic or basic conditions.

These methods highlight the versatility in synthesizing this compound, allowing for modifications to improve yields or alter properties.

The unique structure and properties of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine make it suitable for various applications:

- Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development, particularly in neurodegenerative diseases.

- Agricultural Chemicals: The antimicrobial properties suggest possible applications in developing agrochemicals.

- Material Science: Its solubility characteristics may be exploited in polymer chemistry or as additives in formulations.

Interaction studies have revealed that 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can form hydrogen bonds with biological macromolecules, enhancing its bioavailability and efficacy:

- Enzyme Interactions: The compound's ability to interact with cholinesterase enzymes has been documented, indicating its potential role in modulating neurotransmitter levels .

- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, supporting its development as a therapeutic agent.

Several compounds share structural similarities with 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxy group on a quinoline ring | Known for anti-cancer properties |

| 6-Hydroxypyrimidine | Hydroxylated pyrimidine without tert-butyl | Less sterically hindered, different solubility |

| 2-Aminopyrimidine | Amino group on pyrimidine | More polar, potential for different biological activities |

The unique combination of a tert-butyl group and a pyridyl moiety distinguishes 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine from these compounds, potentially enhancing its solubility and biological activity.

The solubility behavior of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is governed by its molecular structure, which contains both hydrophilic and hydrophobic components. The compound exhibits a molecular formula of C₁₃H₁₅N₃O with a molecular weight of 229.278 g/mol [1].

Polar Solvent Interactions

Pyrimidine derivatives generally demonstrate enhanced solubility in polar solvents due to their heterocyclic nitrogen atoms and hydroxyl functional groups [2]. The presence of the 6-hydroxy group in 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine provides hydrogen bonding capabilities that facilitate dissolution in polar media. Research indicates that pyrimidine derivatives exhibit excellent solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) [3] [4].

The tert-butyl substituent, while primarily lipophilic, contributes to improved solubility characteristics in polar solvents through conformational effects that reduce intermolecular packing efficiency [4]. Studies of tetrahydropyrimidine compounds demonstrate that conductance increases with concentration in polar solvents, with DMF showing superior solvating properties compared to other polar media [2] [5].

Nonpolar Solvent Behavior

The solubility of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine in nonpolar solvents is significantly limited due to the polar nature of the pyrimidine ring and hydroxyl substituent. General pyrimidine derivatives show poor solubility in nonpolar solvents such as hydrocarbons and other lipophilic media [6]. The compound's behavior in nonpolar solvents is consistent with other hydroxypyrimidine derivatives, which demonstrate preferential solubility in polar environments [7].

Comparative studies indicate that chloroform provides better solubility for certain pyrimidine derivatives than other nonpolar solvents, though overall solubility remains limited [2]. The polarizability of the compound (26.7 ± 0.5 × 10⁻²⁴ cm³) suggests moderate intermolecular interactions that may facilitate limited solubility in certain nonpolar media [1].

Thermal Stability and Decomposition Pathways

Thermal Decomposition Characteristics

The thermal stability of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can be inferred from extensive studies of structurally related pyrimidine derivatives. Pyrimidine compounds generally exhibit thermal decomposition temperatures ranging from 150°C to over 700°C depending on their substitution patterns [8] [9].

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies of pyrimidine derivatives reveal that thermal stability depends significantly on the nature and position of substituents [8]. The presence of the tert-butyl group typically enhances thermal stability due to steric hindrance effects, with tert-butyl-substituted compounds showing decomposition temperatures above 504°C and retaining more than 55% residue at 700°C under nitrogen atmosphere [4].

Decomposition Kinetics and Mechanisms

The thermal decomposition of pyrimidine derivatives generally follows first-order kinetics with activation energies ranging from 20-340 kJ/mol depending on the specific compound and substitution pattern [8] [10]. For the parent pyrimidine compound, the decomposition follows the expression: k = 10¹²·³⁽±⁰·⁴⁾ exp[-275(±13) kJ mol⁻¹/RT]s⁻¹ [10].

The decomposition mechanism typically involves multiple pathways including:

- Initial H-atom loss from the pyrimidine ring

- Formation of pyrimidyl radicals

- Ring-opening reactions leading to nitrile intermediates

- Final decomposition to acetylene, hydrogen cyanide, and other small molecules [10] [11]

For substituted pyrimidines, the decomposition pathways are influenced by the electronic and steric effects of substituents. The tert-butyl group provides stabilization through both electronic donation and steric protection of the ring system [8].

Influence of Substituents on Thermal Behavior

The thermal stability of pyrimidine derivatives is significantly affected by substituent effects. Electron-withdrawing groups such as halogens and nitro groups generally decrease thermal stability, while electron-donating groups like alkyl substituents enhance stability [8] [9]. The hydroxyl group at position 6 may participate in intramolecular hydrogen bonding, potentially affecting decomposition pathways [12].

The 2-pyridyl substituent introduces additional complexity to the thermal behavior due to its own thermal stability characteristics and potential for intramolecular interactions with the pyrimidine ring [11]. The combined effect of multiple substituents creates a unique thermal profile that requires specific experimental determination.

Acid-Base Behavior and pKa Determination

Fundamental Acid-Base Properties

The acid-base behavior of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is governed by the presence of multiple ionizable sites within the molecule. The compound contains three nitrogen atoms (two in the pyrimidine ring and one in the pyridyl substituent) and one hydroxyl group, each capable of protonation or deprotonation under appropriate conditions [13] [14].

Pyrimidine derivatives typically exhibit weak to moderate basicity, with pKa values ranging from 1.0 to 10.0 depending on the substitution pattern [13] [14]. The parent pyrimidine molecule has a pKa of 1.23, indicating weak basicity [15]. The presence of the hydroxyl group and pyridyl substituent in 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine significantly modifies these properties.

Effect of Substituents on Acid-Base Properties

The hydroxyl group at position 6 can exist in tautomeric equilibrium with the keto form, significantly affecting the acid-base behavior of the molecule [12]. Hydroxypyrimidine derivatives generally show two pKa values: one for the protonated form (typically 1.5-2.5) and another for the neutral form (typically 8.0-9.5) [12] [16].

The 2-pyridyl substituent introduces additional basicity to the molecule through its ring nitrogen. The tert-butyl group, being electron-donating, tends to increase the basicity of the pyrimidine ring by increasing electron density on the nitrogen atoms [17] [14].

Solvent Effects on Acid-Base Properties

The acid-base properties of pyrimidine derivatives are significantly influenced by solvent composition. Studies demonstrate that acidity constants generally decrease as the content of organic solvent in aqueous media increases [13]. The effects are attributed to:

- Hydrogen bonding interactions between solute and solvent

- Solvent basicity effects

- Electrostatic interactions in different dielectric environments [13]

For 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, the presence of multiple hydrogen bonding sites suggests strong solvent-dependent acid-base behavior. The compound likely exhibits different pKa values in various solvent systems, with values shifting toward higher pH in less polar environments [13].

Crystallinity and Polymorphism Studies

Crystal Structure Considerations

The crystalline behavior of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is influenced by its molecular geometry and intermolecular interactions. The compound's structure contains multiple aromatic rings and hydrogen bonding sites that can participate in crystal packing arrangements [18] [19].

Pyrimidine derivatives typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions. The presence of the tert-butyl group creates steric hindrance that affects crystal packing, often leading to reduced intermolecular π-π stacking interactions [20]. This steric effect can result in different crystal morphologies and potentially multiple polymorphic forms.

Intermolecular Interactions in Crystal Structures

The crystal packing of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is likely dominated by hydrogen bonding interactions involving the hydroxyl group and pyrimidine nitrogens. Additional stabilization may arise from C-H···N hydrogen bonds and weak π-π interactions between aromatic rings [24] [18].

The tert-butyl substituent plays a crucial role in crystal packing by preventing close approach of molecules and disrupting typical π-stacking arrangements. This effect often leads to the formation of distinct hydrophobic and hydrophilic regions within the crystal structure [20]. The overall crystal stability depends on the balance between these various intermolecular forces and the conformational energy of the molecule [19].